(2s,4s)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4S)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a hydroxyl group and a methyl group. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid typically involves several steps, starting from readily available starting materials. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, the use of palladium-catalyzed hydrogenation and cyclization reactions has been reported to yield the desired product with high stereoselectivity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize optimized reaction conditions, such as temperature control, pressure regulation, and the use of specific catalysts to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: (2S,4S)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl and carboxylic acid groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the carboxylic acid group can yield an alcohol .
Scientific Research Applications
(2S,4S)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the synthesis of biologically active compounds. In medicine, it is investigated for its potential therapeutic properties, including its role in drug development. Additionally, in the industry, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of (2S,4S)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, facilitating binding to the active sites of enzymes and modulating their activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S,4S)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid include (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid and (2S,4S)-4-Methoxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester .
Uniqueness: What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of both hydroxyl and methyl groups on the pyrrolidine ring. This unique combination of structural features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(2S,4S)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-6(10)2-4(5(8)9)7-3-6/h4,7,10H,2-3H2,1H3,(H,8,9)/t4-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCWMMDGZFFCTA-NJGYIYPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H](NC1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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